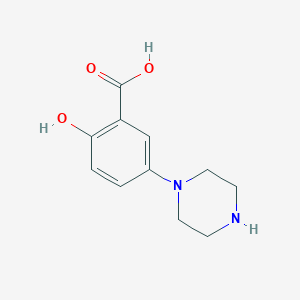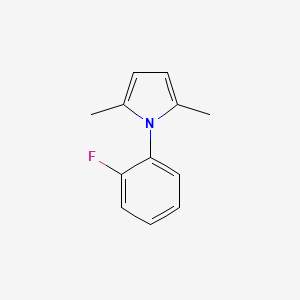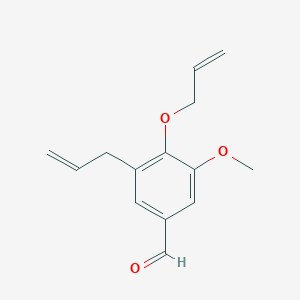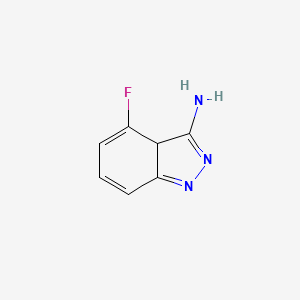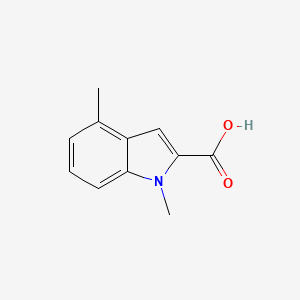
1-メチル-1H-ピラゾール-5-ボロン酸ピナコールエステル
概要
説明
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (MMPBAPE) is a boron-containing compound that has been used in a variety of scientific research applications. It has been used in a variety of in vitro and in vivo studies to study the biochemical and physiological effects of various compounds. MMPBAPE has also been used in drug discovery and development, as well as in the development of new therapeutic agents.
科学的研究の応用
γ-セクレターゼモジュレーター
この化合物は、γ-セクレターゼモジュレーターとして作用するアミノチアゾールの調製のための試薬として使用されます。 これらのモジュレーターは、アルツハイマー病の研究において重要であり、アミロイドβペプチドの産生に影響を与える可能性があります。アミロイドβペプチドは、この病気の病態における重要な因子です .
骨髄増殖性疾患に対するJAK2阻害剤
それは、ヤヌスキナーゼ2(JAK2)の潜在的な阻害剤であるアミノピリドインドールカルボキサミドの前駆体として役立ちます。 これらの阻害剤は、骨髄増殖性疾患の治療法として研究されています。骨髄増殖性疾患は、骨髄における血液細胞の異常な増殖を引き起こす疾患群です .
TGF-β1および活性Aシグナル伝達阻害剤
この化合物は、TGF-β1および活性Aシグナル伝達を阻害するピリジン誘導体の合成に関与しています。 この経路は、細胞の増殖、増殖、分化、アポトーシスにおいて役割を果たすため、がん研究において重要です .
がん治療のためのc-Metキナーゼ阻害剤
それは、c-Metキナーゼの阻害剤であるMK-2461アナログの生成にも使用されます。 これらの阻害剤は、腫瘍の増殖につながる可能性のある異常なc-Met活性を標的とすることで、さまざまな種類のがんの治療に潜在的な用途があります .
VEGF阻害剤
試薬として、血管内皮増殖因子(VEGF)の阻害剤の調製に役立ちます。VEGFは、特定のがんや加齢黄斑変性など、異常な血管新生が特徴的な疾患の治療において重要です .
オーロラキナーゼ阻害剤
この化合物は、細胞分裂の調節に関与する酵素であるオーロラキナーゼの阻害剤の合成に使用されます。 これらのキナーゼを阻害することは、がん細胞の増殖を阻止するための戦略となる可能性があります .
RHO/ROCK阻害剤
それは、RHO/ROCKシグナル伝達の阻害剤の生成に役立ちます。この経路は、細胞の移動、増殖、アポトーシスなど、さまざまな生理学的プロセスにおいて重要です。 この経路の破壊は、がんなど、いくつかの疾患に関与しています .
アセチルCoAカルボキシラーゼ阻害剤
最後に、この化合物は、アセチルCoAカルボキシラーゼの阻害剤を調製するために使用されます。 これらの阻害剤は、脂質代謝に影響を与えることで、肥満や糖尿病などの代謝性疾患の治療に役割を果たす可能性があります .
各用途は、「1-メチル-1H-ピラゾール-5-ボロン酸ピナコールエステル」が科学研究および潜在的な治療開発に大きく貢献している独自の分野を表しています。
Safety and Hazards
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound “1-Methyl-1H-pyrazole-5-boronic acid pinacol ester” is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then undergoes transmetalation with an electrophilic organic group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body due to their polarity and ability to form reversible covalent bonds .
Result of Action
Boronic acids and their derivatives are known to interact with various biological targets, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of “1-Methyl-1H-pyrazole-5-boronic acid pinacol ester” can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
生化学分析
Biochemical Properties
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as cathepsin inhibitors, which are crucial in regulating proteolytic activities . Additionally, it is involved in the preparation of aminothiazoles, which act as γ-secretase modulators . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes like JAK2, which plays a role in myeloproliferative disorders . The compound’s impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, such as cathepsin inhibitors . The compound’s ability to form stable complexes with these enzymes results in changes in their activity, leading to downstream effects on gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence the overall metabolic balance within cells, affecting processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mode of action and potential therapeutic applications.
特性
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOVAMYQUFLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406728 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-74-0 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester play in the synthesis of Taladegib?
A1: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester serves as a crucial reagent in the final step of Taladegib synthesis. It undergoes a Suzuki coupling reaction with a precursor molecule containing a 1,4-dichlorophthalazine moiety. This reaction, facilitated by a palladium catalyst and an inorganic base, forms the final Taladegib molecule [].
Q2: Why is a novel synthesis route for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester desirable?
A2: The development of stable isotope-labeled versions of drug candidates is essential for research. A novel synthesis route for a stable isotope-labeled version of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, specifically [13C42H3] N-methylpyrazole, was achieved using a bisacetal cyclisation. This method utilizes readily available, cost-effective starting materials like diethyl [13C3] malonate and [13C2H3] iodomethane []. This innovation highlights the ongoing efforts to create efficient and cost-effective synthesis strategies for important pharmaceutical intermediates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




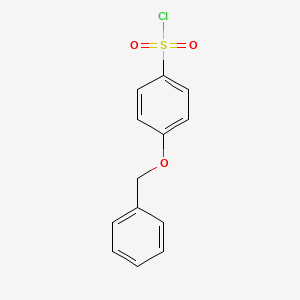
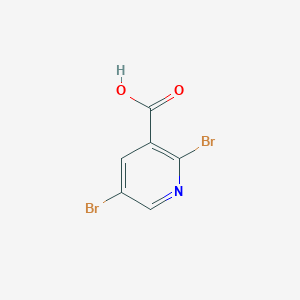

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)
